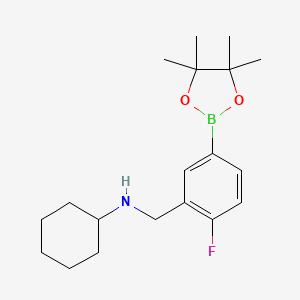

3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

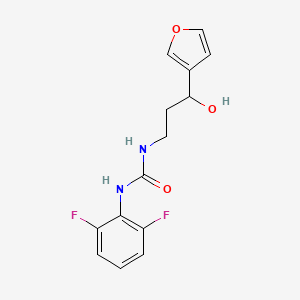

Phenylboronic acids are a class of compounds that contain a phenyl group (a six-membered carbon ring) and a boronic acid group. They are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The “pinacol ester” part of the name suggests that this compound is an ester derivative of a phenylboronic acid, which can make it more stable and easier to handle .

Molecular Structure Analysis

The molecular structure of this compound would likely include a six-membered carbon ring (the phenyl group), attached to a boronic acid group via a carbon-boron bond. The boronic acid group would be further modified to form a pinacol ester .Chemical Reactions Analysis

Phenylboronic acids and their derivatives are often used in Suzuki-Miyaura cross-coupling reactions, which are a type of reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, phenylboronic acids are typically solid at room temperature, and their solubility can vary depending on the specific substituents present .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It’s used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl motifs commonly found in pharmaceuticals and agrochemicals .

Drug Discovery

Due to its ability to form stable boronic esters, it’s utilized in drug discovery for the identification of new therapeutic agents. Its presence in a compound can significantly enhance binding affinity to biological targets, such as enzymes or receptors.

Material Science

In material science, this compound can be used to modify surface properties of materials. For example, it can be grafted onto polymers to create surfaces with specific binding capabilities, useful in sensor technology .

Catalysis

It serves as a catalyst or a catalyst ligand in various chemical reactions. Its boronic acid moiety can interact with other molecules, facilitating transformations that are otherwise challenging to achieve .

Molecular Recognition

The compound’s structure allows it to act as a molecular recognition element. It can be incorporated into sensors that detect specific molecules, making it valuable in environmental monitoring and diagnostics.

Peptide Synthesis

It’s used in peptide synthesis for the protection of amino groups. The boronic ester can be removed selectively in the presence of other protective groups, thus aiding in the stepwise construction of peptides .

Fluorescent Probes

When part of fluorescent probes, this compound can help in the visualization of cellular processes. Its ability to bind to various biomolecules makes it a tool for studying biological systems in real-time .

Nanotechnology

Lastly, in nanotechnology, it’s used to functionalize nanoparticles, providing them with the ability to bind to specific targets. This is crucial for the development of targeted drug delivery systems.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)15-10-11-17(21)14(12-15)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXSETLCPLHJPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2969922.png)

![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol](/img/structure/B2969923.png)

![methyl (2E)-2-{[(E)-1-cyano-2-(dimethylamino)vinyl]thio}-3-(dimethylamino)acrylate](/img/structure/B2969931.png)

![2-methoxyethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2969933.png)

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)

![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)